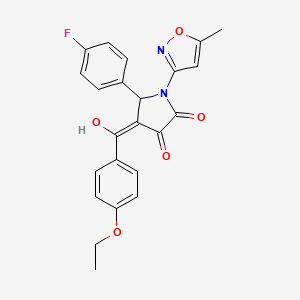
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19FN2O5 and its molecular weight is 422.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antitumoral effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure
The molecular formula of the compound is C25H29FN2O4 with a molecular weight of approximately 440.51 g/mol. The structure features a pyrrolone ring substituted with various functional groups that contribute to its biological activity.
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN2O4 |
| Molecular Weight | 440.51 g/mol |
| InChI | InChI=1S/C25H29FN2O4 |
| CAS Number | 615270-14-9 |
Antitumoral Effects
Recent studies have highlighted the potential of pyrrolone derivatives, including the compound , as antitumoral agents . A study identified compounds with significant inhibitory effects on estrogen receptor (ER)-positive breast cancer cells, demonstrating their ability to modulate ER activity without promoting tumor growth in estrogen-sensitive tissues .
The compound exhibits its antitumoral effects through several mechanisms:
- Inhibition of ER-mediated transcription : It has been shown to inhibit 17β-estradiol-stimulated ERα-mediated transcription in breast cancer cells, suggesting a role as a selective estrogen receptor modulator (SERM) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by interfering with cell cycle progression and inducing sub-G1 phase arrest .
- Synergistic Effects : It may enhance the efficacy of existing therapies like tamoxifen by providing complementary mechanisms of action against ER-positive tumors .
Anti-inflammatory Activity
Study 1: Preclinical Evaluation
A preclinical evaluation was conducted to assess the efficacy of the compound against various cancer cell lines. The results indicated:
- Significant reduction in cell viability in ER-positive breast cancer cells.
- Dose-dependent effects were observed, with higher concentrations leading to increased apoptosis rates.
Study 2: Combination Therapy
In another study, the compound was tested in combination with tamoxifen. The findings suggested that:
Propriétés
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-3-30-17-10-6-15(7-11-17)21(27)19-20(14-4-8-16(24)9-5-14)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEWLLNJFMJXRO-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














